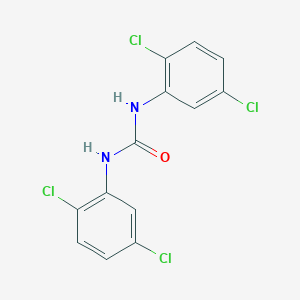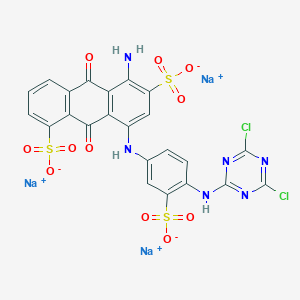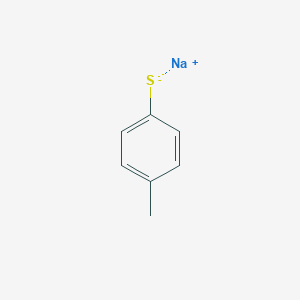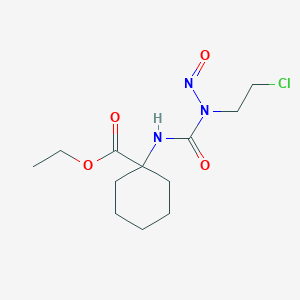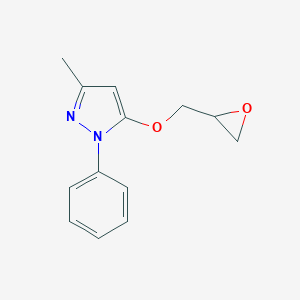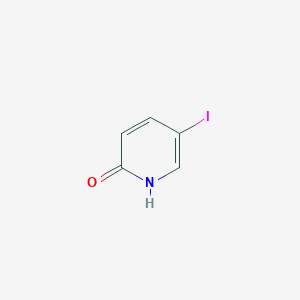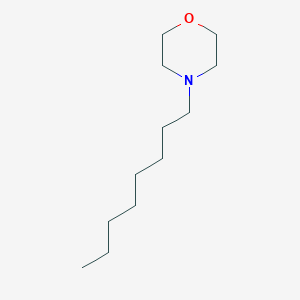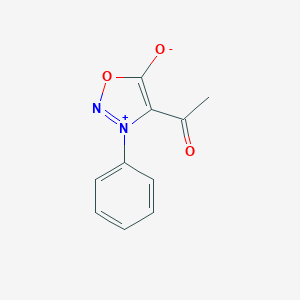
3-Phenyl-4-acetylsydnone
説明
Synthesis Analysis
The synthesis of 3-Phenyl-4-acetylsydnone and its derivatives has been explored through various methods. One approach involves the acetylation of phenyl- and alkyl-substituted compounds using acetic acid and polyphosphoric acid, resulting in high yields of acetyl derivatives (Nikam & Kappe, 2017). Additionally, the Friedel–Crafts acetylation of 3-phenylsydnone has been achieved using metal triflate catalysts, with indium triflate yielding the best results (Balaguer, Selhorst, & Turnbull, 2013).
Molecular Structure Analysis
The molecular structure of 3-Phenyl-4-acetylsydnone derivatives has been characterized, revealing intra- and intermolecular hydrogen bonds. The interplanar angle between the sydnone and benzene rings highlights the compound's structural features (Grossie, Harrison, & Turnbull, 2013).
Chemical Reactions and Properties
Sydnones, including 3-Phenyl-4-acetylsydnone, participate in various chemical reactions due to their mesoionic nature. The photochemical reactions of phenylsydnones have been studied, showing the formation of different heterocyclic compounds under irradiation conditions (Huseya, Chinone, & Ohta, 1972).
Physical Properties Analysis
The physical properties of 3-Phenyl-4-acetylsydnone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configurations and substituents. The compound's solid-state structure has been elucidated through X-ray crystallography, revealing significant details about its geometry (Grossie, Harrison, & Turnbull, 2013).
Chemical Properties Analysis
The chemical behavior of 3-Phenyl-4-acetylsydnone is marked by its reactivity towards electrophilic and nucleophilic agents, as well as its participation in cycloaddition reactions. The electrochemical study of 3-phenyl-4-nitrosydnone, a related compound, provides insights into the electron transfer mechanisms and the influence of substituents on its redox properties (Kim, Youn-Geun Kim, & Soon-Jong Han, 1988).
科学的研究の応用
Decarbonylation and Claisen-Schmidt Reactions : 3-Phenyl-4-acetylsydnone undergoes decarbonylation to form 3-substituted sydnones. Additionally, it participates in Claisen-Schmidt reactions with methyl ketones in basic solutions, demonstrating its reactivity and potential in organic synthesis (Hung et al., 1993).
Acetylation and Debromination : This compound can be acetylated using acetic anhydride in the presence of perchloric acid, leading to 4-acetyl-3-substituted sydnones. It also undergoes debromination in the presence of activated zinc powder, showing its utility in advanced organic transformations (Tien et al., 1992).
Electrochemical Studies : Electrochemical reduction studies of 3-Phenyl-4-nitrosydnone, a related compound, have been conducted, providing insights into the electron transfer mechanisms and potential applications in electrochemistry (Kim et al., 1988).
Synthesis of Heterocyclic Compounds : 3-Phenyl-4-acetylsydnone has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in organic chemistry. This includes the synthesis of compounds with potential biological activities, like acetylcholinesterase inhibition (Madni et al., 2018).
Antimicrobial Activity : Some derivatives of 3-Phenyl-4-acetylsydnone have shown promising in vitro growth inhibitory activity against microbes, suggesting its potential in the development of new antimicrobial agents (Kavali & Badami, 2000).
Dye-Sensitized Solar Cells : Derivatives of 3-Phenyl-4-acetylsydnone have been studied for their effects on dye-sensitized solar cells (DSSC). They have shown to improve the performance of DSSC, indicating their potential in renewable energy applications (Ruien et al., 2015).
将来の方向性
While specific future directions for 3-Phenyl-4-acetylsydnone were not found, the field of synthetic chemistry, which includes the study and synthesis of such compounds, is continuously evolving. A paper titled “The future directions of synthetic chemistry” discusses the future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis . The paper briefly discusses several future directions in synthetic chemistry, including the improvement of synthesis ability and the enhancement of synthesis applications .
特性
IUPAC Name |
4-acetyl-3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)9-10(14)15-11-12(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBVFPDMGNJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337122 | |
| Record name | 3-Phenyl-4-acetylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-4-acetylsydnone | |
CAS RN |
13973-33-6 | |
| Record name | 3-Phenyl-4-acetylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



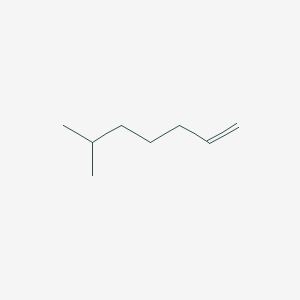
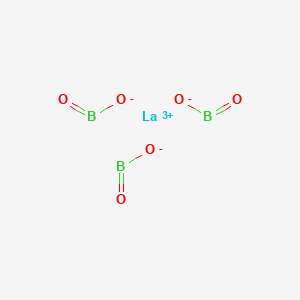

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
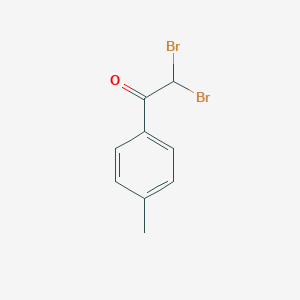
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
